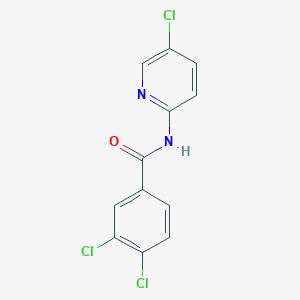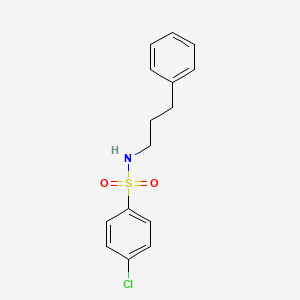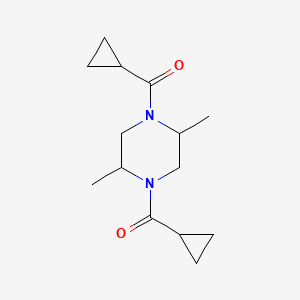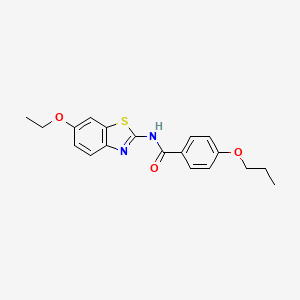
3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide is an organic compound characterized by the presence of both benzamide and pyridine moieties, each substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide typically involves the following steps:
Formation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The resulting 3,4-dichlorobenzoyl chloride is then reacted with 2-amino-5-chloropyridine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, though care must be taken to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, typically under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzamides and pyridines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction Products: Reduction can yield amines or partially hydrogenated aromatic compounds.
Scientific Research Applications
3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: The compound can interfere with cell division by binding to DNA or inhibiting key enzymes involved in cell proliferation.
Receptor Binding: In biological assays, it can act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
N-(5-Chloropyridin-2-yl)benzamide: Lacks the chlorine substituents on the benzene ring, which can affect its binding affinity and reactivity.
2,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide is unique due to the specific positioning of chlorine atoms, which can enhance its binding interactions and chemical reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H7Cl3N2O |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H7Cl3N2O/c13-8-2-4-11(16-6-8)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,16,17,18) |
InChI Key |
SCOADEIGSAZJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl]-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10975366.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-](/img/structure/B10975388.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10975393.png)
![4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975397.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10975402.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10975418.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide](/img/structure/B10975429.png)
![3-imino-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10975437.png)
![2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10975452.png)
methanone](/img/structure/B10975454.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-methylbenzamide](/img/structure/B10975457.png)
